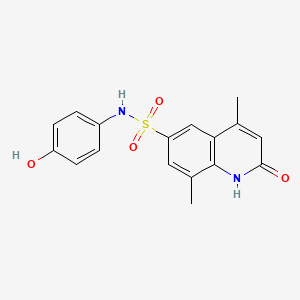

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-10-8-16(21)18-17-11(2)7-14(9-15(10)17)24(22,23)19-12-3-5-13(20)6-4-12/h3-9,19-20H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNOBIWPFJCCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333362 | |

| Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

899999-01-0 | |

| Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide, also known as Fenretinide, is the retinoid receptor. This compound inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms.

Mode of Action

Fenretinide interacts with its targets by inducing apoptosis, a process of programmed cell death, rather than through differentiation. This effect is strikingly different from that of vitamin A. In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines.

Biochemical Pathways

Fenretinide affects several biochemical pathways related to cell growth and apoptosis. It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis. The compound’s ability to induce apoptosis rather than differentiation is a key feature that distinguishes it from vitamin A.

Pharmacokinetics

It is known that the compound has a large volume of distribution and a terminal half-life of approximately 12 hours. More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis. This leads to the death of cancer cells, including those resistant to other treatments. All these properties render Fenretinide an attractive candidate for cancer chemoprevention.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation. Moreover, the application of nitrification inhibitors can have varying effects on the gross nitrification rate depending on the type of inhibitor used

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins. For instance, it has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity

Cellular Effects

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide has been shown to have significant effects on various types of cells. For example, it has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion. This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, commonly referred to as a quinoline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antiplasmodial effects, and potential mechanisms of action.

- Molecular Formula : C17H16N2O4S

- Molecular Weight : 344.4 g/mol

- CAS Number : 899999-01-0

1. Antimicrobial Activity

Several studies have investigated the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits notable antibacterial and antifungal properties.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate |

The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

2. Antiplasmodial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound has demonstrated promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

These findings suggest that the compound may inhibit the growth of malaria parasites effectively, potentially through mechanisms similar to those of established antimalarial drugs like chloroquine.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for the survival and replication of pathogens.

- Interference with DNA Synthesis : Similar to other quinoline derivatives, it may disrupt nucleic acid synthesis in microorganisms.

Case Studies

A recent study highlighted the synthesis and evaluation of various quinoline-based compounds, including this compound. The study utilized microwave-assisted synthesis techniques to enhance yield and purity while assessing biological activity against multiple pathogens.

Key Findings:

- Compounds synthesized showed varying degrees of antimicrobial effectiveness.

- The structure–activity relationship (SAR) indicated that modifications at specific positions significantly affected potency.

- Further investigations into in vivo efficacy are warranted to establish therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Key Observations:

- Positional Isomerism : The target compound’s sulfonamide group at position 6 distinguishes it from 3-sulfonamide analogs (e.g., compound 2b). Positional differences influence electronic properties and binding affinities .

- Oxo vs. Thioxo Groups : The target’s 2-oxo group contrasts with the 4-thioxo group in compound 2b. Thioxo derivatives exhibit higher sulfur content (26.68% vs. ~16% in the target) and altered solubility .

- Hydrophilic Substituents : The 4-hydroxyphenyl group in the target and compound 13 enhances water solubility compared to alkyl-substituted analogs (e.g., N-methyl in 2b). This substituent is critical for bioactivity, as seen in compound 13’s MGL inhibition (IC₅₀ = 12.9 μM) .

Bioactivity and Selectivity

- Enzyme Inhibition: N-(4-Hydroxyphenyl)maleimide (13) inhibits monoacylglycerol lipase (MGL) with an IC₅₀ of 12.9 μM, suggesting that the 4-hydroxyphenyl moiety enhances target engagement. Alkoxy-substituted analogs (e.g., compounds 14–16) show improved potency (IC₅₀ = 5.75–6.92 μM), indicating that electron-donating groups optimize activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with substituted quinoline cores. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using boronic acids and halogenated intermediates can introduce aryl groups . Optimize yields by controlling stoichiometry (e.g., 1:2.5 molar ratio of quinoline halide to boronic acid) and using catalytic systems like PdCl₂(PPh₃)₂ with PCy₃ in dioxane/water at reflux . Purification via column chromatography (10% ethyl acetate/hexane) achieves >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.72–8.23 ppm) and sulfonamide NH (δ ~13.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., MH⁺ at m/z 428.0999 for a related quinoline derivative) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer : Stability studies in ethanol or methanol at 25°C show no degradation over 72 hours. Avoid prolonged exposure to light or moisture, as sulfonamide groups may hydrolyze. Store in inert atmospheres (argon) at -20°C in amber vials .

Q. What in vitro screening strategies are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize assays targeting quinoline sulfonamide bioactivity:

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase inhibition with ATP analogs).

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay, IC₅₀ determination) .

- Solubility : Employ shake-flask methods with PBS (pH 7.4) and DMSO co-solvents .

Advanced Research Questions

Q. How can tautomeric behavior of the 1,2-dihydro-2-oxoquinoline core influence biological activity?

- Methodological Answer : The keto-enol tautomerism of the 2-oxo group affects hydrogen-bonding capacity. Characterize tautomers via:

- Variable-temperature NMR : Monitor proton exchange rates (e.g., NH signals at δ 13.6 ppm broadening at elevated temperatures) .

- X-ray crystallography : Resolve dominant tautomeric forms in solid state .

Q. What strategies mitigate formulation challenges due to poor aqueous solubility?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., sodium phosphate, potassium dihydrogen phosphate) to enhance solubility .

- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide ratio) for controlled release .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., 4-aminophenol derivatives, <0.1% threshold) .

- Batch Consistency : Compare synthetic lots via DSC (melting point ±2°C) and TGA (decomposition onset >200°C) .

Q. What advanced spectroscopic techniques resolve ambiguities in sulfonamide group interactions?

- Methodological Answer :

- NOESY/ROESY NMR : Detect spatial proximity between sulfonamide protons and aromatic rings .

- IR Spectroscopy : Confirm S=O stretching vibrations at 1157–1223 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.